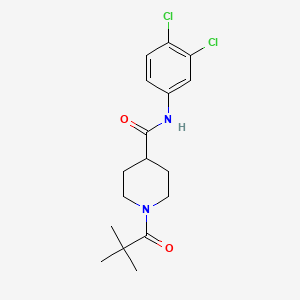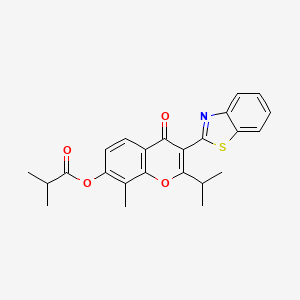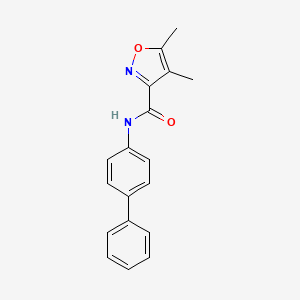
N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a compound with potential interest in various therapeutic applications. Its structure comprises a piperidine core, substituted with a dichlorophenyl group, a dimethylpropanoyl moiety, and a carboxamide function, suggesting a complex synthetic route and a diverse spectrum of chemical and physical properties.
Synthesis Analysis
The synthesis of arylpiperazine derivatives, closely related to the target compound, involves extensive pre-systemic and systemic metabolism, highlighting the chemical flexibility and reactivity of the piperidine ring. These processes are often mediated by enzymes such as CYP3A4 and CYP2D6, leading to a variety of metabolites with differing activities and properties (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of this compound, with its piperazine core and specific substituents, plays a critical role in its chemical behavior and interactions. The stereochemistry and electronic configuration of these substituents can significantly affect the compound's binding affinity and reactivity towards biological targets and other molecules.
Chemical Reactions and Properties
Piperazine derivatives exhibit a wide range of chemical reactions, attributable to the nucleophilic character of the nitrogen atoms and the electrophilic potential of the substituents. These compounds undergo reactions such as N-dealkylation, oxidation, and conjugation, leading to metabolites with varied biological activities and chemical properties (Sikazwe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
Research has detailed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, this study identified four distinct conformations of the compound and developed unified pharmacophore models for CB1 receptor ligands. The study's findings suggest that the compound's N1 aromatic ring moiety plays a significant role in the steric binding interaction with the receptor, proposing that specific conformers possess the proper spatial orientation to bind to the CB1 receptor. This research contributes to understanding the compound's potential therapeutic applications, particularly in designing cannabinoid receptor antagonists or inverse agonists (Shim et al., 2002).
Antimyotonic Agents
Another study explored constrained analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, as potent skeletal muscle sodium channel blockers. These compounds were synthesized and demonstrated a marked increase in potency compared to tocainide, highlighting their potential as antimyotonic agents (Catalano et al., 2008).
CB1 Receptor Inverse Agonists
Further research into biarylpyrazole inverse agonists at the cannabinoid CB1 receptor revealed the importance of the C-3 carboxamide oxygen/lysine interaction. This study designed and synthesized new analogues of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide to test hypotheses derived from modeling and mutant cycle results. The findings support that the carboxamide oxygen of the C-3 substituent engages in a hydrogen bond crucial for the production of inverse agonism, providing insights into designing CB1 receptor antagonists (Hurst et al., 2006).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, were also investigated. This research demonstrated NESS 0327's high selectivity and affinity for the CB1 receptor, offering a potential new drug candidate for conditions modulated by this receptor (Ruiu et al., 2003).
Enantioselective Catalysts
Additionally, l-piperazine-2-carboxylic acid derived N-formamide was developed as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines, showcasing the compound's utility in synthetic chemistry applications. This research highlights the compound's potential in facilitating reactions that require high selectivity and yields, which could be beneficial in pharmaceutical synthesis and material science (Wang et al., 2006).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYTUGXIYKRBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)



![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)
![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)